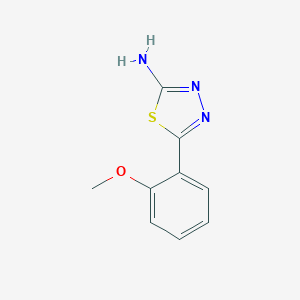

5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine

Description

Properties

IUPAC Name |

5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3OS/c1-13-7-5-3-2-4-6(7)8-11-12-9(10)14-8/h2-5H,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIAPYAFRFHBTLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70353696 | |

| Record name | 5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28004-56-0 | |

| Record name | 5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine chemical properties

An In-Depth Technical Guide to the Chemical Properties of 5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine

Abstract

This technical guide provides a comprehensive analysis of the chemical properties of this compound, a heterocyclic compound of significant interest to medicinal chemistry and materials science. As a derivative of the 1,3,4-thiadiazole core, this molecule belongs to a class of compounds renowned for a wide spectrum of biological activities.[1][2] This document, intended for researchers, scientists, and drug development professionals, details the synthesis, structural characteristics, spectroscopic profile, and chemical reactivity of the title compound. We will explore the causality behind synthetic choices, present detailed protocols for its preparation and characterization, and provide insights into its molecular geometry based on crystallographic data from closely related structures.

Introduction: The 1,3,4-Thiadiazole Scaffold in Drug Discovery

The 1,3,4-thiadiazole nucleus is a quintessential "privileged scaffold" in medicinal chemistry.[2] This five-membered heterocyclic ring, containing one sulfur and two nitrogen atoms, is a bioisostere of pyrimidine and other biologically relevant structures. Its rigid, planar geometry and the presence of the =N-C-S- toxophoric moiety contribute to its ability to interact with a diverse array of biological targets.[3][4] Consequently, this core is integral to numerous commercial drugs and clinical candidates, exhibiting activities that span antimicrobial, anti-inflammatory, anticancer, anticonvulsant, and antiviral applications.[1][2][5] The substitution at the 2- and 5-positions of the thiadiazole ring allows for fine-tuning of the molecule's steric and electronic properties, making it a versatile platform for developing novel therapeutic agents. This guide focuses specifically on the 2-methoxyphenyl substituted analogue, providing the foundational chemical knowledge required for its application in research and development.

Synthesis and Purification

The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is most commonly achieved through the acid-catalyzed cyclodehydration of an appropriate acylthiosemicarbazide, or more directly, from a carboxylic acid and thiosemicarbazide.[6]

Principle of Synthesis

The chosen synthetic route involves the reaction of 2-methoxybenzoic acid with thiosemicarbazide. This reaction leverages a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid (H₂SO₄), to facilitate the intramolecular cyclization.[3][7] Phosphorus oxychloride is particularly effective as it serves as both the reaction medium and the cyclizing agent. The mechanism proceeds via the initial formation of an acylthiosemicarbazide intermediate, which then undergoes ring closure with the elimination of water to form the stable, aromatic 1,3,4-thiadiazole ring system. This one-pot method is efficient and provides good yields of the target compound.[3][8]

Detailed Experimental Protocol

Reagents and Materials:

-

2-Methoxybenzoic acid

-

Thiosemicarbazide

-

Phosphorus oxychloride (POCl₃)

-

Deionized water

-

Ammonium hydroxide solution (or other suitable base)

-

Ethanol (for recrystallization)

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and fume hood.

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methoxybenzoic acid (1 equivalent) and thiosemicarbazide (1 equivalent).

-

Addition of Cyclizing Agent: (Caution: Perform this step in a well-ventilated fume hood. POCl₃ is highly corrosive and reacts violently with water.) Slowly add phosphorus oxychloride (approx. 5-7 mL per 25 mmol of carboxylic acid) to the flask. The mixture may become warm.

-

Reaction: Stir the mixture vigorously at room temperature for 15 minutes, then heat the reaction to 75-80 °C. Maintain this temperature with stirring for approximately 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice in a large beaker. This will hydrolyze the excess POCl₃. A precipitate should form.

-

Neutralization: Slowly neutralize the acidic solution by adding an aqueous solution of ammonium hydroxide or sodium hydroxide until the pH reaches 8-9. This step is crucial to precipitate the amine product fully.

-

Isolation: Collect the crude solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final this compound as a crystalline solid.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Physicochemical Properties

The key physicochemical properties of the title compound are summarized below. Experimental values should be determined empirically, while some can be predicted based on its structure.

| Property | Value | Source/Comment |

| Molecular Formula | C₉H₉N₃OS | Calculated |

| Molecular Weight | 207.26 g/mol | Calculated |

| Appearance | Expected to be a crystalline solid. | Based on similar 2-amino-1,3,4-thiadiazoles.[9] |

| Melting Point | > 200 °C (Predicted) | Based on 4-methoxy isomer (219-220 °C)[8] and a derivative (240-241 °C).[10] |

| Solubility | Sparingly soluble in water; soluble in DMSO, DMF, and hot ethanol. | Typical for this class of compounds.[11] |

| pKa | Predicted to be weakly basic. | Due to the exocyclic amino group. |

Structural Elucidation and Spectroscopic Profile

Characterization of this compound relies on a combination of spectroscopic techniques that confirm its covalent structure and purity.

Molecular Geometry and Crystallographic Insights

While the crystal structure for the title compound is not publicly available, invaluable insight can be drawn from the published structure of a closely related derivative, 2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide.[10][12] X-ray diffraction analysis of this derivative reveals that the 1,3,4-thiadiazole ring and the 2-methoxyphenyl ring are nearly coplanar, with a dihedral angle between them of just 3.70°.[10][12] This planarity is a significant feature, suggesting a high degree of π-conjugation across the two ring systems, which can influence the molecule's electronic properties and its ability to interact with biological targets. The crystal packing of the derivative is stabilized by intermolecular hydrogen bonds.[10][12]

Infrared (IR) Spectroscopy

The IR spectrum provides a definitive fingerprint for the compound by identifying its key functional groups. The expected characteristic absorption bands are detailed below.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| 3400 - 3100 | Medium | N-H (amine) | Symmetric/Asymmetric Stretch |

| 3100 - 3000 | Medium | Aromatic C-H | Stretch |

| 2980 - 2850 | Weak | -OCH₃ C-H | Stretch |

| 1640 - 1590 | Strong | C=N (thiadiazole ring) | Stretch |

| 1580 - 1450 | Strong | C=C (aromatic ring) | Stretch |

| 1260 - 1240 | Strong | Aryl C-O-C (asymmetric) | Stretch |

| 850 - 810 | Medium | C-S-C (thiadiazole ring) | Stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of the molecule.

¹H NMR (300-500 MHz, DMSO-d₆):

-

δ 7.8-8.0 ppm (multiplet, 1H): Aromatic proton ortho to the thiadiazole ring.

-

δ 7.2-7.5 ppm (multiplet, 3H): Remaining aromatic protons on the methoxyphenyl ring.

-

δ 7.3 ppm (broad singlet, 2H): -NH₂ protons of the amino group. The chemical shift is variable and the peak may exchange with D₂O.

-

δ 3.9 ppm (singlet, 3H): -OCH₃ protons of the methoxy group.

¹³C NMR (75-125 MHz, DMSO-d₆):

-

δ 165-170 ppm: C2 carbon of the thiadiazole ring (attached to the amino group).[4]

-

δ 150-155 ppm: C5 carbon of the thiadiazole ring (attached to the phenyl ring).[4]

-

δ 110-160 ppm: Six distinct signals corresponding to the aromatic carbons of the 2-methoxyphenyl group.

-

δ 55-60 ppm: Carbon of the -OCH₃ group.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.

-

Expected Molecular Ion (M⁺): m/z = 207.

-

Key Fragmentation Patterns: Common fragmentation pathways would include the loss of the methoxy group (-CH₃), cleavage of the thiadiazole ring, and fragmentation of the phenyl ring, leading to characteristic daughter ions.

Chemical Reactivity

The chemical behavior of this compound is primarily dictated by the nucleophilicity of the exocyclic amino group and the inherent aromatic stability of the thiadiazole core.

Reactivity of the 2-Amino Group

The primary amine at the C2 position is the main site of reactivity. It can readily undergo reactions typical of nucleophilic amines:

-

Acylation: Reaction with acyl chlorides or anhydrides yields N-acylated derivatives. This was demonstrated in the synthesis of the benzamide derivative used for crystallographic analysis.[10][12]

-

Schiff Base Formation: Condensation with various aldehydes in the presence of an acid catalyst (e.g., glacial acetic acid) leads to the formation of Schiff bases (imines).[3] These derivatives are often synthesized to explore new biological activities.

Stability of the Thiadiazole Core

The 1,3,4-thiadiazole ring is an electron-deficient aromatic system.[14] This aromaticity confers significant stability to the molecule under neutral and acidic conditions. It is relatively inert towards electrophilic substitution reactions. However, the ring can be susceptible to cleavage under harsh basic conditions.[14]

Diagram of Key Reactions

Caption: Key reactivity pathways for this compound.

Conclusion and Future Directions

This compound is a structurally well-defined heterocyclic compound with a rich chemical profile. Its synthesis is straightforward, and its structure can be unambiguously confirmed through standard spectroscopic methods. The planar geometry and the reactive amino "handle" make it an attractive building block for the synthesis of more complex molecules. Given the established pharmacological importance of the 1,3,4-thiadiazole scaffold, this compound serves as a valuable starting point for drug discovery programs targeting a range of diseases. Future research should focus on the empirical determination of its physicochemical properties, exploration of its diverse reactivity to build compound libraries, and comprehensive screening for biological activities, particularly in the areas of oncology and infectious diseases.

References

- Kumar, A., et al. (n.d.). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research. [Link]

- Gomha, S. M., et al. (n.d.). Review article on 1, 3, 4-Thiadiazole derivaties and it's Pharmacological activities. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

- Jain, A. K., et al. (2013). 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities. Chemical Biology & Drug Design, 81(5), 557-76. [Link]

- da Silva, A. C., et al. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 807-828. [Link]

- ResearchGate. (n.d.). A variety of methods for the synthesis of 2-amino-5-(substituted)-1,3,4-thiadizole. [Link]

- Google Patents. (n.d.). Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.

- ResearchGate. (n.d.). Synthesis of 1,3,4-Thiadiazoles: Review. [Link]

- PubMed. (2021). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. [Link]

- ACS Publications. (2017).

- National Institutes of Health. (n.d.). 2-Methoxy-N-[5-(2-methoxyphenyl)

- ResearchGate. (2008). 2-Methoxy-N-[5-(2-methoxyphenyl)

- Growing Science. (2019).

- SpectraBase. (n.d.). N-ethyl-5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-amine. [Link]

- MDPI. (2020). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. [Link]

- ChemSynthesis. (n.d.). 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine. [Link]

- Kushwaha, N., et al. (2012). Biological Activities of Thiadiazole Derivatives: A Review. International Journal of ChemTech Research, 4(2), 517-527. [Link]

- MDPI. (n.d.).

- Journal of Chemical and Pharmaceutical Research. (2016).

- PubMed Central. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. [Link]

- Brieflands. (2020). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. [Link]

- PubChem. (n.d.). 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine. [Link]

- MDPI. (2021).

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. growingscience.com [growingscience.com]

- 5. sphinxsai.com [sphinxsai.com]

- 6. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 7. mdpi.com [mdpi.com]

- 8. 2-AMINO-5-(4-METHOXYPHENYL)-1,3,4-THIADIAZOLE | 1014-25-1 [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. 2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide hemihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 12. researchgate.net [researchgate.net]

- 13. jocpr.com [jocpr.com]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine (CAS Number: 28004-56-0)

A Comprehensive Resource for Researchers and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of 5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. The 1,3,4-thiadiazole scaffold is a well-established pharmacophore known to impart a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document offers a comprehensive overview of the synthesis, physicochemical properties, and potential therapeutic applications of this specific ortho-methoxy substituted derivative. Detailed experimental protocols for its synthesis and for the evaluation of its biological activity are provided to facilitate further research and development. The insights presented herein are grounded in established scientific literature and are intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Scientific Merit of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring system is a cornerstone in the design of novel therapeutic agents. Its unique electronic and structural features, including its planarity and the presence of nitrogen and sulfur heteroatoms, allow for diverse interactions with biological targets. The 2-amino-5-aryl-1,3,4-thiadiazole motif, in particular, has been the subject of extensive research, leading to the discovery of compounds with potent pharmacological activities. The introduction of a methoxyphenyl group at the 5-position can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to target proteins, making this compound a compelling candidate for further investigation.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 28004-56-0 | - |

| Molecular Formula | C₉H₉N₃OS | [1] |

| Molecular Weight | 207.25 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | Typically >95% | [1] |

| InChI | InChI=1S/C9H9N3OS/c1-13-7-5-3-2-4-6(7)8-11-12-9(10)14-8/h2-5H,1H3,(H2,10,12) | [1] |

| InChIKey | FIAPYAFRFHBTLA-UHFFFAOYSA-N | [1] |

| Synonyms | 2-Amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole, 5-(2-Methoxy-phenyl)-[2][3][4]thiadiazol-2-ylamine | [1] |

Synthesis and Characterization: A Pathway to Discovery

The synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles is a well-documented process in organic chemistry. The most common and efficient method involves the cyclization of a thiosemicarbazide derivative with a carboxylic acid or its corresponding acyl chloride, often in the presence of a dehydrating agent.

Synthetic Pathway

The synthesis of this compound can be achieved through a two-step process starting from 2-methoxybenzoic acid and thiosemicarbazide. The initial reaction forms an intermediate N-(2-methoxybenzoyl)thiosemicarbazide, which is then cyclized to yield the final product.

Caption: Synthetic route to this compound.

Detailed Experimental Protocol for Synthesis

This protocol is based on established methods for the synthesis of analogous 1,3,4-thiadiazole derivatives.[5][6]

Step 1: Synthesis of N-(2-methoxybenzoyl)thiosemicarbazide

-

In a round-bottom flask, dissolve 2-methoxybenzoic acid (1 equivalent) in a suitable solvent such as methanol.

-

Add thiosemicarbazide (1 equivalent) to the solution.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the reaction mixture for 8-10 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent like ethanol to obtain pure N-(2-methoxybenzoyl)thiosemicarbazide.

Step 2: Cyclization to this compound

-

To a flask containing concentrated sulfuric acid, add the N-(2-methoxybenzoyl)thiosemicarbazide (1 equivalent) portion-wise with constant stirring, keeping the temperature below 20°C.

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a base (e.g., aqueous ammonia or sodium hydroxide solution) to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with water, and dry.

-

Recrystallize the crude product from ethanol or an ethanol-water mixture to afford pure this compound.

Characterization

-

¹H NMR (DMSO-d₆): Expected signals would include a singlet for the amino protons (-NH₂), a singlet for the methoxy protons (-OCH₃), and a multiplet pattern in the aromatic region corresponding to the protons of the 2-methoxyphenyl ring.

-

¹³C NMR (DMSO-d₆): The spectrum should show signals for the carbon atoms of the thiadiazole ring, the methoxy carbon, and the aromatic carbons.

-

FT-IR (KBr, cm⁻¹): Characteristic peaks are expected for N-H stretching of the amino group, C-H stretching of the aromatic and methoxy groups, C=N stretching of the thiadiazole ring, and C-O-C stretching of the ether linkage.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (207.25 g/mol ).

Biological Activities and Therapeutic Potential

The 1,3,4-thiadiazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities. The introduction of a methoxyphenyl substituent can further enhance this activity.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of 2-amino-5-aryl-1,3,4-thiadiazole derivatives against various cancer cell lines, including breast (MCF-7, MDA-MB-231), colon, and lung cancer.[7][11] The proposed mechanisms of action often involve the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases and topoisomerases, or the induction of apoptosis.

Proposed Mechanism of Action:

Caption: A plausible mechanism of anticancer action for 1,3,4-thiadiazole derivatives.

Antimicrobial Activity

The 1,3,4-thiadiazole scaffold is also a well-known pharmacophore in the development of antimicrobial agents. Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[12][13][14] The mechanism of antimicrobial action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of this compound, standardized in vitro assays are essential. The following protocols provide a framework for evaluating its cytotoxicity against cancer cells and its antimicrobial activity.

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[2][3][4]

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

-

Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.

Antibacterial Susceptibility Testing via Agar Well Diffusion Method

This method is a widely used technique to determine the antimicrobial activity of a compound.[14][15]

Protocol:

-

Media Preparation: Prepare Mueller-Hinton agar plates.

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

-

Plate Inoculation: Evenly spread the bacterial inoculum over the surface of the agar plates using a sterile cotton swab.

-

Well Preparation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Compound Application: Add a defined volume (e.g., 50-100 µL) of a known concentration of this compound (dissolved in a suitable solvent like DMSO) into each well. Include a solvent control and a positive control (e.g., ciprofloxacin).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Its structural similarity to other biologically active 1,3,4-thiadiazoles suggests a high potential for anticancer and antimicrobial activities. This technical guide provides a solid foundation for researchers to synthesize, characterize, and evaluate the biological properties of this compound. Future research should focus on a comprehensive evaluation of its efficacy against a broader panel of cancer cell lines and microbial strains, elucidation of its precise mechanism of action, and structure-activity relationship (SAR) studies to optimize its therapeutic potential.

References

- Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. PMC - NIH.

- Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research.

- Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules.

- New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. PMC - NIH.

- Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. PMC - NIH.

- Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. NIH.

- Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI.

- Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. PMC - NIH.

- Investigation of potent anti-mycobacterium tuberculosis agents derived. DDDT.

- Synthesis And Antimicrobial Activity Of Some New Thiadiazole Derivatives. Society of Education, Agra.

- Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. ResearchGate.

- Synthesis and identification of some derivatives of 1,3,4-thiadiazole. JOCPR.

- Synthesis, Characterization And In-Vitro Cytotoxic Evaluation Of Novel Amide Derivatives Of 5-[2-(4- Methoxyphenyl)Pyridin-3-Yl]-1, 3, 4-Thiadiazol-2-Amine. ResearchGate.

- A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. MDPI.

- SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry.

- 2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide hemihydrate. NIH.

- 2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide hemihydrate. ResearchGate.

- Journal of Medicinal and Chemical Sciences. SID.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. amhsr.org [amhsr.org]

- 5. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent [mdpi.com]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

- 9. 2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide hemihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. soeagra.com [soeagra.com]

- 15. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine: Physicochemical Properties, Synthesis, and Biological Significance

This document provides a comprehensive technical overview of 5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its chemical properties, synthesis, analytical validation, and potential therapeutic applications. The 1,3,4-thiadiazole scaffold is a cornerstone in the development of novel therapeutic agents due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This guide will elucidate the specific attributes of the 2-methoxyphenyl substituted variant.

Physicochemical and Structural Characterization

This compound belongs to the 1,3,4-thiadiazole class of five-membered heterocyclic compounds. Its structure features a central thiadiazole ring, an amine group at position 2, and a 2-methoxyphenyl group at position 5. The molecular formula for this compound is C₉H₉N₃OS, and its molecular weight is 207.25 g/mol .[3][4] While specific data for the ortho (2-methoxy) isomer is compiled here, extensive data exists for the related meta and para isomers, which share the same molecular formula and weight.[3][4]

| Property | Value | Source(s) |

| IUPAC Name | This compound | - |

| Molecular Formula | C₉H₉N₃OS | [3][4][5] |

| Molecular Weight | 207.25 g/mol | [3][4][5] |

| Exact Mass | 207.04663309 Da | [3][4] |

| CAS Number | Not explicitly available for the 2-methoxy isomer. Related isomers: 1014-25-1 (4-methoxy), 247109-15-5 (3-methoxy) | [3][4] |

Synthesis and Purification

The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is a well-established process in organic chemistry, typically involving the acid-catalyzed cyclization of an appropriate acylthiosemicarbazide intermediate.[6] This transformation can also be achieved in a one-pot reaction from a carboxylic acid and thiosemicarbazide using a strong dehydrating agent like phosphorus oxychloride (POCl₃) or concentrated sulfuric acid.[7][8][9]

Synthetic Workflow Diagram

The diagram below illustrates a common and efficient one-pot synthesis route. The key transformation is the condensation and subsequent intramolecular cyclodehydration, a robust method for forming the thiadiazole ring.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. chemmethod.com [chemmethod.com]

- 3. 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine | C9H9N3OS | CID 692882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine | C9H9N3OS | CID 819785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole - CAS:1014-25-1 - Sunway Pharm Ltd [3wpharm.com]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. 2-AMINO-5-(4-METHOXYPHENYL)-1,3,4-THIADIAZOLE | 1014-25-1 [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. derpharmachemica.com [derpharmachemica.com]

A Comprehensive Technical Guide to the Biological Activities of 1,3,4-Thiadiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,3,4-thiadiazole nucleus is a vital heterocyclic scaffold in medicinal chemistry, demonstrating a vast array of pharmacological activities.[1][2] This is attributed to the unique physicochemical properties of the thiadiazole ring, including its aromaticity, electron-deficient nature, and ability to participate in hydrogen bonding.[3] The mesoionic character of the ring allows 1,3,4-thiadiazole-containing derivatives to readily cross cellular membranes and interact with various biological targets, often with high affinity and selectivity.[4][5] This guide provides an in-depth exploration of the significant biological activities of 1,3,4-thiadiazole derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. Each section delves into the mechanisms of action, structure-activity relationships (SAR), and key experimental protocols, supported by authoritative references and visual aids to facilitate understanding and application in a research and development setting.

The 1,3,4-Thiadiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,3,4-thiadiazole is a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom. This arrangement of heteroatoms imparts a unique electronic distribution and structural conformation, making it a versatile building block in drug design.[6] The sulfur atom enhances liposolubility, while the nitrogen atoms act as hydrogen bond acceptors, facilitating interactions with biological macromolecules.[5] The stability of the thiadiazole ring, a result of its aromatic character, ensures that derivatives often exhibit favorable pharmacokinetic profiles, including good metabolic stability.[7] These inherent properties have led to the development of numerous clinically used drugs containing the 1,3,4-thiadiazole core and continue to drive research into novel derivatives with enhanced therapeutic potential.[2]

General Synthetic Strategies

The synthesis of 2,5-disubstituted 1,3,4-thiadiazoles is typically achieved through the cyclization of thiosemicarbazides or the reaction of acylhydrazines with a sulfur source.[8][9] A common and efficient method involves the acid-catalyzed cyclization of thiosemicarbazides with various carboxylic acids or their derivatives.[10][11] Another prevalent route is the reaction of N,N'-acylhydrazines with thionating agents like Lawesson's reagent.[9] These synthetic pathways offer a high degree of flexibility, allowing for the introduction of diverse substituents at the 2 and 5 positions of the thiadiazole ring, which is crucial for modulating biological activity.

Diagram: General Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles

Caption: A common synthetic route to 2-amino-5-substituted-1,3,4-thiadiazoles.

Anticancer Activity: Targeting the Hallmarks of Cancer

1,3,4-Thiadiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[4][12] Their mechanisms of action are diverse and often involve the inhibition of key molecular targets crucial for cancer cell proliferation, survival, and metastasis.[5][6]

Mechanisms of Anticancer Action

The anticancer effects of 1,3,4-thiadiazole derivatives are multifaceted and include:

-

Enzyme Inhibition: A significant number of these compounds act as potent inhibitors of various enzymes that are overexpressed or hyperactivated in cancer cells. These include:

-

Tyrosine Kinases: By targeting protein tyrosine kinases like EGFR and HER-2, these derivatives can disrupt signaling pathways that regulate cell growth and proliferation.[6][13]

-

Histone Deacetylases (HDACs): Inhibition of HDACs leads to changes in chromatin structure and gene expression, ultimately inducing cell cycle arrest and apoptosis.[5]

-

Topoisomerases: Interference with topoisomerase II activity can lead to DNA damage and cell death.[14]

-

Aminopeptidase N (APN): Inhibition of APN, a zinc-dependent ectopeptidase, can suppress tumor invasion and metastasis.

-

Carbonic Anhydrases: Certain thiadiazole derivatives, such as acetazolamide, are known carbonic anhydrase inhibitors, a mechanism that can be exploited in cancer therapy.

-

-

Induction of Apoptosis: Many 1,3,4-thiadiazole derivatives trigger programmed cell death (apoptosis) in cancer cells.[5][6] This is often achieved by modulating the expression of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, leading to the activation of caspases.[15]

-

Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at various checkpoints, such as G1/S or G2/M, preventing cancer cells from dividing.[5]

-

Anti-angiogenic Properties: Some derivatives have been shown to inhibit the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis.[6]

-

DNA Replication Interference: The structural similarity of the 1,3,4-thiadiazole ring to pyrimidine allows some derivatives to interfere with DNA replication processes.[13][15]

Diagram: Key Anticancer Mechanisms of 1,3,4-Thiadiazole Derivatives

Caption: Multiple pathways targeted by 1,3,4-thiadiazole derivatives in cancer cells.

Structure-Activity Relationship (SAR) Insights

The anticancer efficacy of 1,3,4-thiadiazole derivatives is highly dependent on the nature and position of the substituents on the heterocyclic ring and any appended aromatic systems.[14]

-

Substituents at the 2- and 5-positions: The introduction of various aryl or heteroaryl groups at these positions significantly influences the anticancer activity. For instance, the presence of electron-withdrawing or electron-donating groups on a phenyl ring at the 5-position can modulate the compound's potency.[14]

-

Amino group at the 2-position: The 2-amino-1,3,4-thiadiazole scaffold is a particularly promising foundation for developing anticancer agents.[14] Modifications to this amino group, such as acylation or the formation of Schiff bases, can lead to compounds with enhanced activity.

-

Linker between the thiadiazole ring and other moieties: The nature and length of a linker connecting the thiadiazole core to another pharmacophore can impact the molecule's ability to bind to its target.

Table 1: In Vitro Anticancer Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 2g¹ | LoVo (Colon) | 2.44 | [14] |

| MCF-7 (Breast) | 23.29 | [14] | |

| Compound 3² | A549 (Lung) | 21.00 (µg/mL) | [5] |

| Compound 8³ | C6 (Glioma) | 41.33 (µg/mL) | [5] |

| Compound 32a⁴ | HePG-2 (Liver) | 3.31 | [15] |

| MCF-7 (Breast) | 9.31 | [15] | |

| Compound 22d⁵ | Breast Cancer | 1.52 | [12] |

| Doxorubicin | MCF-7 (Breast) | 0.65 (72h) | [12] |

| ¹5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | |||

| ²N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide | |||

| ³N-(6-nitrobenzothiazol-2-yl)-2-[(5-((4- nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide | |||

| ⁴A 1,3,4-thiadiazole hybrid EGFR inhibitor | |||

| ⁵A novel 1,3,4-thiadiazole derivative |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a 1,3,4-thiadiazole derivative on a cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

1,3,4-thiadiazole derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 8 x 10³ cells per well and allow them to adhere and grow for 24 hours at 37°C in a 5% CO2 humidified incubator.[16]

-

Compound Treatment: Prepare serial dilutions of the 1,3,4-thiadiazole derivative in the complete culture medium. Remove the old medium from the wells and add 100 µL of the fresh medium containing the test compound at various concentrations (e.g., 1-100 µM).[16] Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48 hours under the same conditions as step 1.[16]

-

MTT Addition: After incubation, discard the medium and add 100 µL of fresh medium to each well.[16] Then, add 20 µL of the MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance is a major global health threat, necessitating the development of novel antimicrobial agents. 1,3,4-Thiadiazole derivatives have demonstrated broad-spectrum activity against a variety of pathogenic bacteria and fungi.[7][10][17]

Mechanisms of Antimicrobial Action

The antimicrobial properties of 1,3,4-thiadiazole derivatives are often attributed to their ability to:

-

Inhibit Essential Enzymes: These compounds can target and inhibit enzymes that are crucial for microbial survival, such as those involved in cell wall synthesis, DNA replication, or metabolic pathways.

-

Disrupt Cell Membrane Integrity: Some derivatives can interfere with the structure and function of the microbial cell membrane, leading to leakage of cellular contents and cell death.

-

Interfere with Biofilm Formation: Biofilms are a major contributor to chronic infections and antibiotic resistance. Certain 1,3,4-thiadiazole derivatives have been shown to inhibit biofilm formation.

Structure-Activity Relationship (SAR) in Antimicrobial Derivatives

The antimicrobial activity of 1,3,4-thiadiazole derivatives is influenced by the substituents on the thiadiazole ring.

-

Lipophilicity: The overall lipophilicity of the molecule plays a crucial role in its ability to penetrate the microbial cell wall and membrane.

-

Electronic Effects: The presence of electron-withdrawing or electron-donating groups can modulate the compound's interaction with its target.

-

Specific Pharmacophores: The incorporation of other known antimicrobial pharmacophores, such as benzimidazole or furan rings, can enhance the antimicrobial potency.[17]

Table 2: Antimicrobial Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound Type | Target Microorganism | Activity | Reference |

| Benzimidazole derivatives | S. aureus, E. coli | Moderate to good | [17] |

| Furan-containing derivative | S. aureus, E. coli, B. pumilus | High activity | [17] |

| Derivatives with D,L-methionine | B. antracis, B. cereus | Promising activity | [18] |

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Objective: To determine the lowest concentration of a 1,3,4-thiadiazole derivative that inhibits the visible growth of a specific microorganism.

Materials:

-

Microorganism of interest (bacterial or fungal strain)

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

1,3,4-thiadiazole derivative stock solution (in DMSO)

-

Standard antimicrobial agent (positive control)

-

Microplate reader or visual inspection

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the microorganism in the appropriate broth medium.

-

Serial Dilutions: Prepare two-fold serial dilutions of the 1,3,4-thiadiazole derivative in the broth medium in the wells of a 96-well plate.

-

Inoculation: Add the standardized inoculum to each well containing the test compound. Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the absorbance at 600 nm.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. 1,3,4-Thiadiazole derivatives have shown significant anti-inflammatory properties, often with a better safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[19][20][21]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of 1,3,4-thiadiazole derivatives are primarily mediated through:

-

Inhibition of Cyclooxygenase (COX) Enzymes: Similar to NSAIDs, many of these compounds inhibit COX-1 and/or COX-2, the enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Some derivatives exhibit selectivity for COX-2, which may lead to a reduction in gastrointestinal side effects.[21]

-

Modulation of Cytokine Production: They can suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, while promoting the production of anti-inflammatory cytokines.

-

Inhibition of Nitric Oxide Synthase (NOS): Some derivatives selectively inhibit the inducible nitric oxide synthase (iNOS) isoform, which is involved in inflammatory processes.[22]

Diagram: Anti-inflammatory Workflow

Caption: Workflow of 1,3,4-thiadiazole derivatives in reducing inflammation.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of new compounds.

Objective: To assess the ability of a 1,3,4-thiadiazole derivative to reduce acute inflammation.

Materials:

-

Wistar rats

-

1% carrageenan solution in saline

-

1,3,4-thiadiazole derivative

-

Standard anti-inflammatory drug (e.g., indomethacin)

-

Plebysmometer

Procedure:

-

Animal Grouping: Divide the rats into groups: control (vehicle), standard drug, and test compound at different doses.

-

Drug Administration: Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

-

Induction of Edema: After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Anticonvulsant Activity: Managing Neurological Disorders

Epilepsy is a chronic neurological disorder characterized by recurrent seizures. Several 1,3,4-thiadiazole derivatives have demonstrated potent anticonvulsant activity in various animal models of epilepsy, suggesting their potential as new antiepileptic drugs.[23][24][25]

Mechanisms of Anticonvulsant Action

The anticonvulsant effects of 1,3,4-thiadiazole derivatives are thought to involve:

-

Modulation of GABAergic Neurotransmission: Some compounds may enhance the inhibitory effects of the neurotransmitter GABA by interacting with GABA receptors.[23][24]

-

Blockade of Voltage-Gated Sodium Channels: Similar to some existing antiepileptic drugs, they may block sodium channels, thereby reducing neuronal excitability.

-

Interaction with other CNS targets: The essential pharmacophoric features for anticonvulsant activity include a hydrophobic aryl ring, a hydrogen bonding domain, and an electron-donor group, which allow for interaction with various CNS targets.[23][24]

Experimental Protocol: Maximal Electroshock (MES) Test in Mice

The MES test is a widely used animal model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

Objective: To evaluate the ability of a 1,3,4-thiadiazole derivative to protect against electrically induced seizures.

Materials:

-

Mice

-

Corneal electrodes

-

Electroshock apparatus

-

1,3,4-thiadiazole derivative

-

Standard antiepileptic drug (e.g., phenytoin)

Procedure:

-

Animal Grouping and Drug Administration: Similar to the anti-inflammatory protocol, group the mice and administer the vehicle, standard drug, or test compound.

-

Induction of Seizure: At the time of peak drug effect, deliver an electrical stimulus (e.g., 50 mA for 0.2 seconds) through corneal electrodes.

-

Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

-

Data Analysis: The ability of the compound to abolish the tonic hind limb extension is considered a measure of anticonvulsant activity. Calculate the percentage of protection for each group.

Conclusion and Future Perspectives

The 1,3,4-thiadiazole scaffold continues to be a highly valuable and versatile platform in the discovery and development of new therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties, underscore the immense potential of this heterocyclic system. Future research should focus on the design and synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. A deeper understanding of the mechanisms of action and the identification of specific molecular targets will be crucial for the rational design of next-generation 1,3,4-thiadiazole-based drugs. The integration of computational methods, such as molecular docking and structure-activity relationship studies, will further accelerate the identification of lead compounds with promising therapeutic applications.

References

- Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (n.d.). MDPI.

- Obakachi, V. A., Kushwaha, B., Kushwaha, N. D., Mokoena, S., Ganai, A. M., Pathan, T. K., van Zyl, W. E., & Karpoormatha, R. (2021). Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Journal of Sulfur Chemistry, 42(6), 700-728. [Link]

- Aday, B., et al. (2021). Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. Turkish Journal of Pharmaceutical Sciences, 18(4), 438-446. [Link]

- Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. (2021). Research Journal of Pharmacy and Technology, 14(10), 5363-5368. [Link]

- A review on the 1,3,4-Thiadiazole as Anticancer Activity. (2023). Bulletin of Environment, Pharmacology and Life Sciences, 12(11), 382-388. [Link]

- Jubie, S., et al. (2013). 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities. Chemical Biology & Drug Design, 81(5), 557-576. [Link]

- Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (2023). International Journal of Molecular Sciences, 24(18), 13860. [Link]

- Mohammad, Y., et al. (2017). Synthesis and Antimicrobial Activity of Some Novel 1, 3,4- Thiadiazole derivatives. American Journal of PharmTech Research, 7(3). [Link]

- Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. (2021). International Journal of Molecular Sciences, 22(19), 10738. [Link]

- Pintilie, O., et al. (2007). Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Having a D,L-Methionine Moiety. Molecules, 12(1), 103-113. [Link]

- Synthesis of 1,3,4-thiadiazole derivatives as aminopeptidase N inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters, 21(17), 5089-5092. [Link]

- Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. (2012). Journal of Chemical and Pharmaceutical Research, 4(3), 1435-1442. [Link]

- da Silva, A. C. M., et al. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 829-855. [Link]

- Saxena, V., & Sharma, C. S. (2021). Synthesis and analgesic, anti-inflammatory activities of some novel Thiadiazole derivatives. International Journal of Pharmaceutical Sciences and Drug Research, 13(1), 84-88. [Link]

- Synthesis of 1,3,4-thiadiazoles. (n.d.). Organic Chemistry Portal.

- Synthesis and Anticancer Evaluation of 1,3,4-Thiadiazole Derivatives. (2023). Molecules, 28(24), 8053. [Link]

- Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. (2022). Molecules, 27(24), 8718. [Link]

- 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. (2022). Frontiers in Chemistry, 9, 817115. [Link]

- Biological Activities of 1,3,4-Thiadiazole Derivatives: Review. (2025). International Journal of Scientific Research in Engineering and Management, 09(06). [Link]

- 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. (2022). Frontiers in Chemistry, 9, 817115. [Link]

- New 1,3,4-thiadiazole Derivatives Endowed with Analgesic and Anti-inflammatory Activities. (2018). Chiang Mai Journal of Science, 45(2), 917-925. [Link]

- Singh, A. K., & Mishra, G. (2011). Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Journal of Applied Pharmaceutical Science, 01(05), 44-49. [Link]

- Review on Biological Activities of 1,3,4-Thiadiazole Deriv

- Chapleo, C. B., et al. (1986). Substituted 1,3,4-thiadiazoles with anticonvulsant activity. 1. Hydrazines. Journal of Medicinal Chemistry, 29(11), 2273-2280. [Link]

- Recent Update on 1,3,4-Thiadiazole Derivatives: As Anticonvulsant Agents. (2015). American Research Journal of Pharmacy, 1(1), 34-47. [Link]

- Design, synthesis and anticonvulsant activity of some 1, 3, 4-thiadiazol derivatives. (2016). International Journal of Pharmacy and Pharmaceutical Sciences, 8(8), 241-244. [Link]

- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2023). International Journal of Molecular Sciences, 24(8), 7545. [Link]

- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2023). Molecules, 28(8), 3545. [Link]

- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2023).

- 1,3,4-Thiadiazole Derivatives. Synthesis, Structure Elucidation, and Structure−Antituberculosis Activity Relationship Investigation. (2004). Journal of Medicinal Chemistry, 47(27), 6776-6785. [Link]

- 1,3,4-Thiadiazole Derivatives as Selective Inhibitors of iNOS Versus nNOS: Synthesis and Structure-Activity Dependence. (2006). Journal of Medicinal Chemistry, 49(12), 3627-3630. [Link]

- Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). RSC Advances, 12(46), 30045-30059. [Link]

- Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (2022). Molecules, 27(20), 7027. [Link]

- Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. (2019). Molecules, 24(21), 3949. [Link]

- New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies. (2023). ACS Omega, 8(3), 3235-3248. [Link]

- Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][5][10][18]Thiadiazole Derivatives as Anti-Inflammatory Agents. (2018). Molecules, 23(9), 2383. [Link]

- Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. (2025).

- Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. (2024). Scientific Reports, 14(1), 17616. [Link]

Sources

- 1. 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bepls.com [bepls.com]

- 7. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 9. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]

- 10. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jocpr.com [jocpr.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation [mdpi.com]

- 15. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis and analgesic, anti-inflammatory activities of some novel Thiadiazole derivatives | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]

- 20. thaiscience.info [thaiscience.info]

- 21. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. 1,3,4-Thiadiazole derivatives as selective inhibitors of iNOS versus nNOS: Synthesis and structure-activity dependence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Frontiers | 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents [frontiersin.org]

- 25. Substituted 1,3,4-thiadiazoles with anticonvulsant activity. 1. Hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine literature review

An In-Depth Technical Guide to 5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine: Synthesis, Biological Activity, and Therapeutic Potential

Abstract

The 1,3,4-thiadiazole nucleus is a privileged heterocyclic scaffold renowned for its diverse and potent pharmacological activities.[1][2] This technical guide focuses on a specific derivative, this compound, providing a comprehensive overview for researchers and drug development professionals. We will delve into its synthesis, chemical characterization, and critically evaluate its documented biological activities, with a particular emphasis on its anticancer and antimicrobial properties. The narrative synthesizes data from numerous studies to explain the causality behind experimental designs and to illuminate the structure-activity relationships that govern its therapeutic potential.

The 1,3,4-Thiadiazole Scaffold: A Cornerstone in Medicinal Chemistry

Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents, with the 1,3,4-thiadiazole ring being a particularly fruitful area of research.[3][4] This five-membered aromatic ring, containing one sulfur and two nitrogen atoms, is a bioisostere of pyrimidine and is recognized for its ability to engage in various biological interactions. Its derivatives have demonstrated a remarkable breadth of activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral effects.[2][5] The presence of the sulfur and nitrogen atoms imparts unique electronic characteristics, making the scaffold an attractive building block for designing new therapeutic agents.[5] The 2-amino-5-aryl substitution pattern is a common and highly effective arrangement, with the nature of the aryl substituent playing a critical role in modulating biological activity. This guide specifically examines the influence of the ortho-methoxyphenyl group at the 5-position.

Synthesis and Characterization

The synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles is well-established, most commonly proceeding through the acid-catalyzed cyclization of a substituted benzoyl thiosemicarbazide intermediate. This method is efficient and provides a direct route to the target scaffold.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methodologies for analogous compounds.[6][7] The primary starting materials are 2-methoxybenzoic acid and thiosemicarbazide.

Step 1: Formation of the Thiosemicarbazide Intermediate (Not Isolated)

-

This step involves the conceptual formation of N-(2-methoxybenzoyl)thiosemicarbazide. In a one-pot synthesis, this intermediate is formed and cyclized in situ.

Step 2: Acid-Catalyzed Dehydrocyclization

-

To a flask, add 2-methoxybenzoic acid (1.52 g, 10 mmol) and thiosemicarbazide (0.91 g, 10 mmol).

-

Carefully add phosphorus oxychloride (POCl₃, 5 mL) or concentrated sulfuric acid (H₂SO₄, 10 mL) portion-wise as the dehydrating and cyclizing agent while cooling in an ice bath.[4][6] The choice of reagent is critical; strong acids like H₂SO₄ are effective but require careful handling and workup.

-

After the initial addition, allow the mixture to stir at room temperature for 1 hour, then heat gently to 60-75°C for 3-5 hours.[6][8]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution carefully with a saturated solution of sodium bicarbonate (NaHCO₃) or aqueous ammonia until the pH is approximately 7-8.

-

The solid precipitate that forms is the crude product. Collect it by vacuum filtration.

-

Wash the solid thoroughly with cold water to remove any residual acid and inorganic salts.

-

Recrystallize the crude product from ethanol or an ethanol-water mixture to yield pure this compound.[9]

Synthesis Workflow Diagram

Caption: One-pot synthesis of the target compound.

Spectroscopic Characterization

The structural confirmation of the synthesized compound relies on standard spectroscopic techniques. While specific data for the ortho-isomer is not always published in isolation, the expected spectral characteristics can be inferred from closely related isomers and derivatives.[7][8][10]

| Technique | Expected Observations |

| ¹H-NMR (DMSO-d₆) | δ ~3.8-3.9 ppm (s, 3H, -OCH₃); δ ~7.0-7.8 ppm (m, 4H, Ar-H); δ ~7.3 ppm (s, 2H, -NH₂, exchangeable with D₂O).[7][8] |

| ¹³C-NMR (DMSO-d₆) | δ ~56 ppm (-OCH₃); δ ~110-135 ppm (Ar-C); δ ~155-160 ppm (C=N, thiadiazole); δ ~168-170 ppm (C-NH₂, thiadiazole).[7][11] |

| FT-IR (KBr, cm⁻¹) | ~3250-3350 cm⁻¹ (N-H stretching); ~3000-3100 cm⁻¹ (Ar C-H stretching); ~1620-1640 cm⁻¹ (C=N stretching); ~1250 cm⁻¹ (C-O-C stretching).[7][12] |

| Mass Spec. (ESI-MS) | m/z: 208.1 [M+H]⁺ for C₉H₉N₃OS.[8] |

Biological Activities and Therapeutic Potential

The 1,3,4-thiadiazole scaffold is a versatile pharmacophore, and the 5-(2-methoxyphenyl) derivative is implicated in several key biological activities.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of 2-amino-5-aryl-1,3,4-thiadiazoles.[13][14] Derivatives bearing methoxyphenyl groups have shown significant cytotoxicity against various cancer cell lines, particularly breast cancer.[7][14]

Mechanism of Action: The anticancer effect is often linked to the induction of apoptosis (programmed cell death). While the precise mechanism for the ortho-isomer is not fully elucidated, related compounds have been shown to act through multitargeted pathways.[15] In silico and in vitro studies on similar thiadiazoles suggest that they can modulate the activity of key proteins in the apoptotic cascade, such as caspases (Caspase-3, Caspase-8) and members of the Bcl-2 family.[7][13] Activation of executioner caspases like Caspase-3 is a final common pathway in apoptosis, leading to the cleavage of cellular substrates and cell death.

Caption: Proposed apoptotic mechanism of action.

Cytotoxicity Data: The following table summarizes the cytotoxic activity of closely related methoxyphenyl-substituted thiadiazoles against human breast cancer cell lines.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 | 49.6 | [13] |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 | 53.4 | [13] |

| 5-(Aryl)-1,3,4-thiadiazole derivatives | MCF-7 | 2.34 - 91.00 µg/mL | [16] |

| 5-(Aryl)-1,3,4-thiadiazole derivatives | HepG2 | 3.13 - 44.87 µg/mL | [16] |

Note: Data for the exact 5-(2-methoxyphenyl) isomer is limited; these analogs demonstrate the general potency of the class.

Antimicrobial Activity

The 2-amino-1,3,4-thiadiazole core is a well-known scaffold for potent antimicrobial agents.[17] Derivatives have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6][17]

Causality of Action: The antimicrobial efficacy is attributed to the heterocyclic ring system. The lipophilicity conferred by the aryl substituent allows the molecule to penetrate microbial cell membranes.[18] Once inside, the thiadiazole nucleus is believed to interfere with essential cellular processes. The presence of halogen or oxygenated substituents on the phenyl ring can modulate this activity, with halogens often enhancing antibacterial effects and oxygenated groups like methoxy contributing to antifungal properties.[17]

Antimicrobial Spectrum: The table below presents the Minimum Inhibitory Concentration (MIC) for related 5-phenyl-1,3,4-thiadiazol-2-amine derivatives against common pathogens.

| Compound Class/Derivative | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |

| 5-(4-chlorophenyl)-... | S. aureus | 20-28 | A. niger | - | [17] |

| 5-(4-fluorophenyl)-... | B. subtilis | 20-28 | C. albicans | - | [17] |

| 5-(4-methoxyphenyl)-... | - | - | A. niger | 32-42 | [17] |

| 5-(3,4-dimethoxyphenyl)-... | - | - | C. albicans | 32-42 | [17] |

Structure-Activity Relationship (SAR) Insights

-

1,3,4-Thiadiazole Core: This heterocycle is essential for biological activity, acting as a rigid scaffold and a hydrogen bond acceptor.[5]

-

2-Amino Group: The free amino group at the C2 position is a crucial pharmacophoric feature, often involved in key hydrogen bonding interactions with biological targets. It also serves as a synthetic handle for further derivatization.[17]

-

5-Aryl Substituent: The nature and substitution pattern on the phenyl ring at the C5 position significantly influence potency and selectivity. The methoxy group (-OCH₃) is an electron-donating group that can affect the electronic properties and lipophilicity of the entire molecule. Its position (ortho, meta, or para) fine-tunes these properties, leading to variations in activity. For instance, some studies suggest that methoxy substituents can enhance antifungal activity.[17]

Conclusion and Future Perspectives

This compound is a heterocyclic compound of significant interest, built upon a scaffold with proven therapeutic relevance. The available literature, primarily on closely related analogs, strongly suggests its potential as both an anticancer and antimicrobial agent. The synthetic route is straightforward, allowing for accessible structural modifications for lead optimization studies.

Future research should focus on a more detailed biological evaluation of this specific ortho-isomer to confirm and quantify its activity against a wider panel of cancer cell lines and microbial strains. Elucidating its precise molecular targets and mechanisms of action will be critical for its advancement as a potential drug candidate. Furthermore, derivatization of the 2-amino group could yield novel compounds with improved potency, selectivity, and pharmacokinetic profiles, making this a promising area for continued investigation in drug discovery.

References

- Kumar, D., Aggarwal, N., Kumar, V., Chopra, H., Marwaha, R. K., & Sharma, R. (n.d.). Emerging synthetic Strategies and Pharmacological Insights of 1,3,4-Thiadiazole Derivatives: A Comprehensive Review. SpringerLink.

- Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214.

- Mishra, G., Singh, A. K., & Jyoti, K. (2011). Review article on 1, 3, 4-Thiadiazole derivaties and it's Pharmacological activities. International Journal of ChemTech Research, 3(3), 1380-1393.

- Han, X., Yu, Y. L., Hu, Y. S., & Liu, X. H. (2021). 1,3,4-thiadiazole: a privileged scaffold for drug design and development. Current topics in medicinal chemistry, 21(28), 2546–2573. [Link]

- (n.d.). A review on the 1,3,4-Thiadiazole as Anticancer Activity. bepls.com.

- (n.d.). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry.

- (n.d.). 2-AMINO-5-(4-METHOXYPHENYL)-1,3,4-THIADIAZOLE | 1014-25-1. ChemicalBook.

- (n.d.).

- Păun, A., Tănăsescu, C., & Păun, G. (2020). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug design, development and therapy, 14, 2697–2717. [Link]

- El-Sayed, N. N. E., Al-Fahemi, J. H., Al-Ghamdi, A. A., Al-Zahrani, N. A., & Mohamed, A. M. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazol. Molecules (Basel, Switzerland), 27(7), 2266. [Link]

- Sztanke, K., Rzyman, M., & Sztanke, M. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules (Basel, Switzerland), 27(20), 7069. [Link]

- Sztanke, K., Rzyman, M., & Sztanke, M. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules (Basel, Switzerland), 27(6), 1803. [Link]

- (n.d.). Synthesis, Characterization And In-Vitro Cytotoxic Evaluation Of Novel Amide Derivatives Of 5-[2-(4- Methoxyphenyl)Pyridin-3-Yl]-1, 3, 4-Thiadiazol-2-Amine.

- Sztanke, K., Rzyman, M., & Sztanke, M. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI.

- Eldehna, W. M., Al-Warhi, T., Al-Ansary, G. H., Al-Rashood, S. T., Al-Dhfyan, A., & Abou-Seri, S. M. (2021). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules (Basel, Switzerland), 26(23), 7352. [Link]

- Sztanke, K., Rzyman, M., & Sztanke, M. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent.

- (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. mdpi-res.com.

- Al-Obaidi, A. A., & Al-Janabi, K. A. (2022). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Chemical Methodologies, 6(11), 920-928.

- Mamajanov, I., Ibragimov, R., Boboev, B., & Mukhamedov, N. (2021).

- (2024). Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties. Journal of Medicinal and Chemical Sciences.

- (2023). Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] Phenol Compound Biological Activities. Iranian Journal of Medical Microbiology.

- Chen, C. J., & Song, B. A. (2006). 2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide hemihydrate. Acta crystallographica. Section E, Structure reports online, 62(Pt 1), o243–o244. [Link]

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. 1,3,4-thiadiazole: a privileged scaffold for drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. jocpr.com [jocpr.com]

- 5. bepls.com [bepls.com]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. mdpi.com [mdpi.com]

- 8. 2-AMINO-5-(4-METHOXYPHENYL)-1,3,4-THIADIAZOLE | 1014-25-1 [chemicalbook.com]

- 9. 2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide hemihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. mdpi.com [mdpi.com]

- 13. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [PDF] Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent | Semantic Scholar [semanticscholar.org]

- 16. mdpi.com [mdpi.com]

- 17. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chemmethod.com [chemmethod.com]

Topic: The Genesis and Evolution of 2-Amino-1,3,4-Thiadiazoles

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-amino-1,3,4-thiadiazole is a preeminent heterocyclic scaffold that has become a cornerstone of modern medicinal chemistry. Its unique physicochemical properties, including its role as a bioisostere and its ability to engage in critical hydrogen bonding interactions, have cemented its status as a "privileged structure." This guide provides a comprehensive exploration of the discovery and history of this vital pharmacophore. We trace its origins from early 19th-century heterocyclic chemistry to its pivotal role in the development of landmark drugs such as the sulfonamides and the carbonic anhydrase inhibitor acetazolamide. This document delves into the foundational synthetic methodologies, explaining the causality behind classical and modern experimental choices, and provides detailed, field-proven protocols. Furthermore, we examine the diverse biological activities and mechanisms of action that have made this scaffold a versatile tool in the pursuit of novel therapeutics, from antimicrobial to anticancer agents. Through detailed diagrams, quantitative data, and a thorough review of its historical development, this guide serves as an essential resource for professionals dedicated to the art and science of drug discovery.

Introduction: The 2-Amino-1,3,4-Thiadiazole Scaffold - A Privileged Structure